molecular formula C13H19NO2 B1349138 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 797798-85-7

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1349138
CAS No.: 797798-85-7
M. Wt: 221.29 g/mol
InChI Key: AAVGWKKJNWJABL-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 797798-85-7) is a heterocyclic organic compound belonging to the pyrrole family. Its systematic IUPAC name reflects its structural features: a pyrrole ring substituted with a cyclohexyl group at the 1-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position.

Molecular Characteristics:

Property Value Source
Molecular Formula C₁₃H₁₉NO₂ PubChem
Molecular Weight 221.29 g/mol PubChem
SMILES CC1=CC(=C(N1C2CCCCC2)C)C(=O)O PubChem
Canonical SMILES CC1=CC(=C(N1C2CCCCC2)C)C(=O)O BenchChem

The compound is classified as:

  • Heterocyclic aromatic compound : Contains a five-membered pyrrole ring with one nitrogen atom.
  • Carboxylic acid derivative : Features a -COOH group at the 3-position.
  • Alkyl-substituted pyrrole : Cyclohexyl and methyl groups enhance steric and electronic complexity.

Historical Context and Discovery

The synthesis of this compound emerged from advancements in pyrrole chemistry during the late 20th century. Pyrroles gained prominence in the 1980s–2000s due to their roles in pharmaceuticals and materials science. While the exact discovery timeline of this compound is not well-documented, its structural analogs were synthesized via:

  • Knorr pyrrole synthesis : Condensation of α-amino ketones with β-ketoesters.
  • Hantzsch pyrrole synthesis : Reaction of β-ketoesters with α-haloketones and amines.

Key milestones include:

  • 2005 : First PubChem entry (CID 949786) with detailed stereochemical data.
  • 2024 : BenchChem publications highlighting its synthetic utility in medicinal chemistry.

Significance in Pyrrole Chemistry Research

This compound serves as a critical scaffold in multiple research domains:

Table 1: Research Applications and Findings

Application Key Findings Source
Medicinal Chemistry Inhibits cyclooxygenase (COX) enzymes, showing anti-inflammatory potential. BenchChem
Organic Synthesis Used as a precursor for N-alkoxycarbonyl pyrroles via condensation reactions. ACS Publications
Materials Science Modifies electrodes for serotonin detection in biosensors. Thermo Fisher

Unique Structural Contributions:

  • Cyclohexyl group : Enhances lipophilicity, improving membrane permeability in drug design.
  • Carboxylic acid moiety : Facilitates hydrogen bonding with biological targets, such as enzyme active sites.
  • Steric effects : Methyl groups at 2- and 5-positions prevent undesired ring-opening reactions.

Comparative studies with related pyrroles highlight its distinct properties:

Table 2: Comparative Analysis with Analogous Pyrroles

Compound Key Structural Difference Biological Activity
Pyrrole-3-carboxylic acid Lacks alkyl substituents Lower COX inhibition
1-Phenylpyrrole-3-carboxylic acid Phenyl vs. cyclohexyl group Reduced metabolic stability
2,5-Dimethylpyrrole Absence of carboxylic acid group Limited enzymatic interactions

This compound’s versatility underscores its role in advancing heterocyclic chemistry, particularly in developing bioactive molecules and functional materials.

Properties

IUPAC Name

1-cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVGWKKJNWJABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359180
Record name 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797798-85-7
Record name 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Synthesis

A common approach involves the condensation of appropriate amine and carbonyl precursors, followed by acid-mediated cyclization to form the pyrrole ring. For example:

  • Starting with a substituted amine such as cyclohexylamine.
  • Reacting with a 1,4-dicarbonyl compound or equivalent precursor bearing methyl substituents.
  • Acid catalysis promotes ring closure to yield the pyrrole core with methyl groups at the 2 and 5 positions.
  • Subsequent oxidation or functional group manipulation introduces the carboxylic acid at the 3-position.

This method allows for regioselective substitution and control over the pyrrole ring formation.

Industrial Scale Considerations

For industrial production, the synthetic route is optimized for:

  • High yield and purity.
  • Scalability using continuous flow reactors.
  • Automated synthesis to improve reproducibility.
  • Use of cost-effective reagents and solvents.

The cyclization and functionalization steps are carefully controlled to minimize by-products and maximize the desired compound.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Amine condensation Cyclohexylamine, 1,4-dicarbonyl compound Formation of intermediate for cyclization Control of stoichiometry critical
Acid-mediated cyclization Strong acid (e.g., trifluoroacetic acid) Pyrrole ring closure Temperature control (room temp to mild heating)
Functional group addition Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) Introduction or modification of carboxylic acid group Reaction time and solvent choice affect yield
Palladium-catalyzed coupling Pd(PPh3)4, halogenated precursors, THF or dioxane solvent Introduction of cyclohexyl or other substituents Requires inert atmosphere, e.g., nitrogen

Detailed Research Findings

Literature Examples

  • A patent describing the preparation of pyrrolidine-3-carboxylic acids via palladium-catalyzed coupling provides a framework adaptable to this compound’s synthesis. The process involves halogenated intermediates, palladium catalysts, and subsequent purification steps yielding high purity products with good yields (~58-76%) under mild conditions.

  • The cyclization of amine and carbonyl precursors under acidic conditions is a well-established method for pyrrole synthesis, allowing selective substitution patterns.

Reaction Yields and Purity

Method Yield (%) Purity (%) Notes
Acid-mediated cyclization 50-70 >95 Dependent on precursor purity
Palladium-catalyzed coupling 58-76 >98 Requires careful catalyst handling
Oxidation/reduction steps 60-80 >90 Sensitive to reaction time

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Cyclization of amine + carbonyl Cyclohexylamine, acid catalyst Straightforward, regioselective Moderate yields, requires purification
Palladium-catalyzed coupling Pd(PPh3)4, halogenated precursors, THF High yield, high purity Catalyst cost, inert atmosphere needed
Functional group transformations Oxidizing/reducing agents Versatile for modifications Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Scientific Research Applications of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with cyclohexyl and methyl groups, giving it a unique structure in organic chemistry. This compound has a molecular formula of C13H19NO2 . It is explored in chemistry, biology, medicine, and industry.

Synthesis and Preparation

This compound is typically synthesized through the cyclization of precursors. A common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to create the pyrrole ring. Industrial production uses similar synthetic routes optimized for yield and purity, potentially utilizing continuous flow reactors and automated synthesis for efficiency and scalability.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution This compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Applications

  • Chemistry It serves as a building block in synthesizing more complex organic molecules.
  • Biology It is investigated for potential biological activities, such as antimicrobial and anti-inflammatory properties. Studies suggest that pyrrole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. Certain pyrrole derivatives have demonstrated higher COX-1 inhibitory activity than traditional anti-inflammatory drugs like Meloxicam. Some also possess significant LOX inhibitory activity, suggesting a dual-action mechanism against inflammation.
  • Medicine It is explored as a pharmaceutical intermediate in developing new drugs.
  • Industry It is utilized in producing specialty chemicals and materials with unique properties.

The compound's mechanism of action involves interaction with specific molecular targets, binding to enzymes or receptors to modulate their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, exerting anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name N-Substituent Molecular Formula MW (g/mol) CAS Number Key Properties
Target Compound Cyclohexyl C₁₃H₁₉NO₂ 221.30 797798-85-7 High lipophilicity; discontinued
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-Chlorophenyl C₁₃H₁₂ClNO₂ 249.70 60217-76-7 Electron-withdrawing Cl; available
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Benzyl C₁₄H₁₅NO₂ 229.28 3807-61-2 Aromatic substituent; moderate MW
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-Fluorophenyl C₁₃H₁₂FNO₂ 233.24 519151-74-7 Enhanced polarity due to F; synthesis intermediate
1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 3,4-Diethoxyphenyl C₁₇H₁₉NO₄ 303.35 923768-61-0 Bulky substituent; potential solubility challenges
1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Cyclopropylmethyl C₁₁H₁₅NO₂ 193.24 N/A Compact substituent; lower MW

Key Observations:

  • Molecular Weight : The 3,4-diethoxyphenyl analog (MW 303.35) is the bulkiest, which may limit its pharmacokinetic profile, while the cyclopropylmethyl derivative (MW 193.24) is the lightest.
  • Electronic Effects : Electron-withdrawing groups (Cl, F) on phenyl rings increase the carboxylic acid's acidity, influencing reactivity in downstream reactions .

Biological Activity

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 797798-85-7) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13_{13}H19_{19}NO2_2
  • Molecular Weight : 221.3 g/mol
  • Structure : The compound contains a pyrrole ring substituted with cyclohexyl and dimethyl groups, contributing to its unique biological properties.

Mechanisms of Biological Activity

This compound has been studied for its potential anti-inflammatory properties. Research indicates that compounds in the pyrrole family can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response.

Inhibition of COX and LOX Enzymes

The compound's mechanism includes:

  • COX Inhibition : Studies show that certain pyrrole derivatives exhibit selective inhibition of COX-1 and COX-2 enzymes. For instance, compounds similar to this compound have demonstrated higher COX-1 inhibitory activity than traditional anti-inflammatory drugs like Meloxicam .
  • LOX Inhibition : Research indicates that some pyrrole derivatives possess significant LOX inhibitory activity, suggesting a dual-action mechanism against inflammation .

Study 1: Anti-inflammatory Activity

A study published in MDPI explored a series of pyrrole derivatives, including those structurally related to this compound. The findings revealed:

  • Inhibition Potency : Compounds showed varying degrees of inhibition against COX enzymes, with some exhibiting lower IC50 values than established anti-inflammatory drugs.
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A56.4357.14
Compound B69.5683.68
1-Cyclohexyl-2,5-dimethylTBDTBD

Study 2: Molecular Docking Simulations

Molecular docking studies have provided insights into the binding interactions between this compound and COX enzymes. The simulations indicated:

  • Binding Affinity : The compound forms multiple hydrogen bonds with key residues in the active site of COX enzymes, enhancing its inhibitory potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves cyclocondensation reactions, where substituted pyrrole precursors are functionalized with cyclohexyl and methyl groups. For example, analogous compounds (e.g., 2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives) are synthesized via cyclization of β-keto esters or amides under acidic or thermal conditions . Optimization includes adjusting reaction temperature (e.g., 80–120°C), catalyst selection (e.g., p-toluenesulfonic acid for acid catalysis), and stoichiometric ratios of reactants to minimize byproducts. Yield improvements can be achieved through inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrrole ring protons at δ 6.0–7.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using C18 columns and UV detection at 220–260 nm .
  • Melting Point Analysis : Reported melting point for the analogous 2,5-dimethyl derivative is 200°C, serving as a benchmark .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions in pyrrole-carboxylic acid derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult safety data sheets (SDS) for analogous pyrrole-carboxylic acids, which highlight risks of acute toxicity and irritation .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data when confirming the structure of this compound?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with Fourier-Transform Infrared Spectroscopy (FT-IR) to verify carboxylic acid (–COOH) stretching (~1700 cm⁻¹) and pyrrole N–H (~3400 cm⁻¹).
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, resolving ambiguities in substituent positions .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track regiochemistry during synthesis .

Q. What are the critical considerations for ensuring the stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Storage : Protect from light and moisture by storing in amber glass vials at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent pyrrole ring oxidation.
  • pH Sensitivity : Avoid strongly basic conditions (pH >10) to prevent deprotonation and degradation .

Q. How can researchers design experiments to study the compound’s reactivity in supramolecular assemblies or coordination complexes?

  • Methodological Answer :

  • Coordination Chemistry : Utilize the carboxylic acid group as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺). Monitor complex formation via UV-Vis titration (e.g., ligand-to-metal charge transfer bands) .
  • Hydrogen-Bonding Networks : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) to study dimerization patterns, as seen in 1H-pyrrole-2-carboxylic acid structures .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be resolved?

  • Methodological Answer :

  • Solvent Screening : Systematically test solubility in DMSO, methanol, chloroform, and hexane. For analogous pyrrole derivatives, DMSO is optimal for dissolution (>50 mg/mL) .
  • Temperature Gradients : Assess solubility at 25°C vs. 40°C; heating may improve solubility in ethanol or acetone but risks decomposition .

Q. What strategies mitigate inconsistencies in biological activity assays caused by impurities?

  • Methodological Answer :

  • Repurification : Re-crystallize using mixed solvents (e.g., ethanol/water) to remove byproducts.
  • LC-MS Purity Check : Confirm >98% purity before bioassays. Impurities like unreacted cyclohexylamine (if used in synthesis) may skew results .

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